molecular formula C7H11NO2 B14444823 (E)-3-ethanimidoyl-4-hydroxypent-3-en-2-one

(E)-3-ethanimidoyl-4-hydroxypent-3-en-2-one

Cat. No.: B14444823
M. Wt: 141.17 g/mol
InChI Key: LVWFRDIATGOPJU-NSLJVHTKSA-N
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Description

3-(1-Aminoethylidene)pentane-2,4-dione is an organic compound that belongs to the class of diketone enamines. This compound is characterized by the presence of both an amino group and a diketone structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethylidene)pentane-2,4-dione typically involves the reaction of a diketone with an amine. One common method is the condensation of 2,4-pentanedione with an amine under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the enamine structure.

Industrial Production Methods

In industrial settings, the production of 3-(1-Aminoethylidene)pentane-2,4-dione can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethylidene)pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the diketone structure into alcohols or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted enamines.

Scientific Research Applications

3-(1-Aminoethylidene)pentane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its enamine structure makes it a valuable intermediate in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific biological pathways in plants.

Mechanism of Action

The mechanism of action of 3-(1-Aminoethylidene)pentane-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites and blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired effects, such as the inhibition of plant growth in the case of herbicides.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Aminoethylidene)quinoline-2,4-dione: This compound has a similar enamine structure but with a quinoline ring, making it more rigid and potentially more selective in its biological activity.

    3-(1-Aminoethylidene)benzene-2,4-dione: This compound has a benzene ring, which can influence its reactivity and interactions with other molecules.

Uniqueness

3-(1-Aminoethylidene)pentane-2,4-dione is unique due to its flexible diketone enamine structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(E)-3-ethanimidoyl-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C7H11NO2/c1-4(8)7(5(2)9)6(3)10/h8-9H,1-3H3/b7-5+,8-4?

InChI Key

LVWFRDIATGOPJU-NSLJVHTKSA-N

Isomeric SMILES

C/C(=C(/C(=N)C)\C(=O)C)/O

Canonical SMILES

CC(=C(C(=N)C)C(=O)C)O

Origin of Product

United States

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